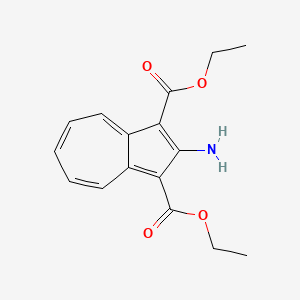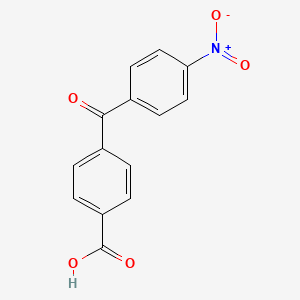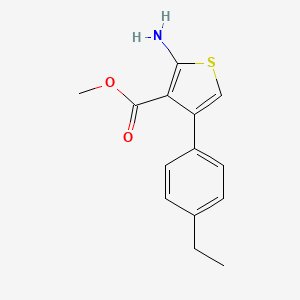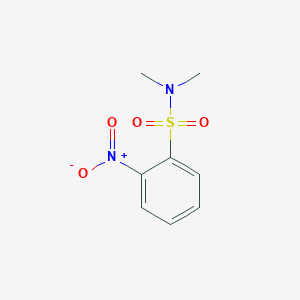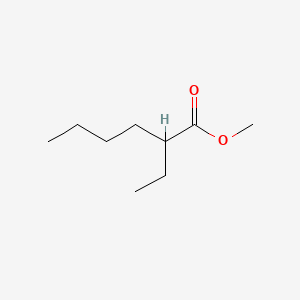
Methyl 2-ethylhexanoate
Vue d'ensemble
Description
Methyl 2-ethylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-ethylhexanoic acid and methanol. This compound is known for its pleasant fruity odor and is used in various industrial applications, including as a flavoring agent and in the production of fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of 2-ethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 60-80°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-ethylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanoic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: 2-ethylhexanoic acid and methanol.
Transesterification: Different esters and alcohols.
Reduction: 2-ethylhexanol.
Applications De Recherche Scientifique
Methyl 2-ethylhexanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing
Mécanisme D'action
The mechanism of action of methyl 2-ethylhexanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis, such as esterases. These enzymes cleave the ester bond, releasing 2-ethylhexanoic acid and methanol. The compound’s effects are mediated through its ability to form stable esters, which can be hydrolyzed under specific conditions to release active compounds .
Comparaison Avec Des Composés Similaires
Methyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Ethyl hexanoate: An ester with an ethyl group instead of a methyl group.
Propyl hexanoate: An ester with a propyl group instead of a methyl group.
Comparison: Methyl 2-ethylhexanoate is unique due to its branched carbon chain, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
methyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICUISADAVMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052559 | |
| Record name | Methyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
816-19-3 | |
| Record name | Methyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3100891M19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 2-ethylhexanoate be used as a marker for fungal contamination?
A: Yes, research suggests that this compound can indicate fungal growth on specific materials. One study found that the detection of this compound, alongside 2-ethylhexanol, on wallpaper samples suggested enhanced degradation of the material by fungi. [] This suggests that the presence of these compounds could be used as a marker for fungal contamination, particularly in indoor environments.
Q2: How is this compound related to the degradation of building materials?
A: The presence of this compound on wallpaper, specifically, indicates the breakdown of materials containing 2-ethylhexyl acrylate. [] This ester is commonly used as a plasticizer in various materials, including wallpaper. The detection of this compound suggests that fungi are actively metabolizing the 2-ethylhexyl acrylate present in the wallpaper, leading to its degradation.
Q3: Can this compound be chemically modified for use in polymer synthesis?
A: Yes, this compound can serve as a model compound for understanding how larger polymers with similar structures might behave during modification. One study successfully grafted Maleic Anhydride (MAn) onto this compound using free-radical initiators. [] This research highlights the potential for chemically modifying polymers containing similar ester groups to alter their properties and functionalities.
Q4: What spectroscopic techniques are useful for characterizing this compound and related compounds?
A: Researchers often employ a combination of spectroscopic and chromatographic methods to analyze this compound and related compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying volatile compounds produced by fungi. [] For structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is essential for determining the location and number of grafted units in modified polymers. []
Q5: Beyond its role as a marker, are there other potential applications for this compound?
A: While its role as a potential marker for fungal contamination is prominent in the presented research, the use of this compound as a model compound in the grafting study suggests broader applications. [] Understanding how it reacts with other molecules can provide insights into modifying similar structures within larger polymers. This could lead to the development of new materials with tailored properties for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)

